Pantoic acid

描述

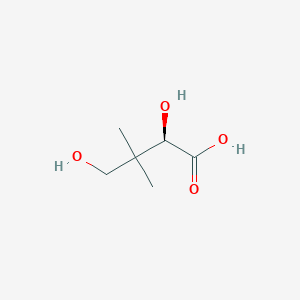

泛酸是一种α-羟基酸,化学式为HOCH₂C(CH₃)₂CH(OH)CO₂H 。在生物学环境中,它通常以其共轭碱泛酸盐的水溶液形式出现。 泛酸是泛酸(维生素B5)生物合成的关键成分,泛酸是辅酶A合成的必需物质 .

准备方法

合成路线和反应条件: 泛酸可以通过酮异戊酸的羟甲基化合成,该反应由酮泛酸羟甲基转移酶催化,生成酮泛酸。 然后,该中间体在酮泛酸还原酶的作用下,以NADH作为氢负离子来源,被还原为泛酸盐 .

工业生产方法: 泛酸的工业生产通常涉及微生物发酵。例如,使用细菌或酵母发酵2-羟基-3,3-二甲基-4-氧代丁酸。 常用的微生物包括大肠杆菌、芽孢杆菌、棒状杆菌、酵母和链霉菌 .

化学反应分析

反应类型: 泛酸会发生多种化学反应,包括:

氧化: 泛酸可以被氧化生成相应的酮或醛。

还原: 泛酸的还原可以生成醇。

取代: 泛酸可以参与取代反应,特别是在酰胺的形成中。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化锂铝等还原剂。

主要产物:

氧化: 酮或醛。

还原: 醇。

取代: 酰胺,如泛酸(维生素B5).

科学研究应用

Nutritional Applications

Pantoic acid is a precursor to pantothenic acid, which is essential for synthesizing coenzyme A (CoA). CoA is vital for fatty acid metabolism, energy production, and the synthesis of steroid hormones. The applications of this compound in nutrition include:

- Supplementation : this compound can be utilized in dietary supplements aimed at enhancing energy metabolism and supporting overall health. Studies have shown that adequate intake of pantothenic acid can prevent deficiencies that lead to symptoms such as fatigue and muscle cramps .

- Food Fortification : Due to its ubiquitous presence in food sources like meat, eggs, and whole grains, this compound can be included in fortified foods to ensure adequate vitamin B5 levels in populations at risk of deficiency .

Dermatological Applications

This compound has been investigated for its potential benefits in dermatology, particularly concerning skin health:

- Acne Treatment : A randomized controlled trial demonstrated that a dietary supplement containing pantothenic acid significantly reduced facial acne lesions after 12 weeks of administration. The study reported a notable decrease in both total lesion count and inflammatory lesions, suggesting this compound's role in skin softening and barrier function regulation through CoA metabolism .

- Skin Barrier Function : Research indicates that pantothenic acid enhances epidermal barrier function and keratinocyte differentiation. This suggests that this compound could be beneficial in formulating topical products aimed at improving skin hydration and elasticity .

Metabolic Applications

This compound's influence on cellular metabolism is another area of active research:

- Energy Metabolism Regulation : Studies have shown that this compound modulates mitochondrial respiration and glycolysis rates in cells. Low concentrations of this compound enhance oxygen consumption rates, while higher concentrations may inhibit these processes. This dual effect highlights its potential role in metabolic regulation .

- Adipocyte Browning : Recent findings suggest that this compound may influence adipocyte browning, which is crucial for thermogenesis and energy expenditure. This indicates potential applications in obesity management and metabolic disorders .

Case Study 1: Acne Treatment with Pantothenic Acid Supplementation

A double-blind, placebo-controlled study involving 48 subjects evaluated the efficacy of a pantothenic acid-based supplement on acne lesions. Results showed:

- Total Lesion Reduction : Significant decrease in total facial lesions compared to placebo (p = 0.0197).

- Safety Profile : The supplement was well tolerated without adverse effects reported over the 12-week study period .

Case Study 2: Metabolic Effects of this compound

In a study examining the effects of this compound on cellular respiration:

作用机制

泛酸的主要作用是通过其在泛酸和辅酶A的生物合成中的作用来发挥作用。辅酶A对于蛋白质、碳水化合物和脂肪的合成和代谢至关重要。 泛酸被整合到辅酶A中,然后参与各种生化反应,包括三羧酸循环和脂肪酸合成 .

类似化合物:

泛醇: 泛酸的醇类似物,用于化妆品和药物.

独特性: 泛酸因其作为泛酸和辅酶A生物合成前体的作用而具有独特性。 与其他α-羟基酸不同,泛酸是必需代谢途径的组成部分,具有重要的生物学意义 .

相似化合物的比较

Pantothenic Acid: The amide of pantoic acid with β-alanine, essential for coenzyme A synthesis.

Panthenol: The alcohol analog of pantothenic acid, used in cosmetics and pharmaceuticals.

Uniqueness: this compound is unique due to its role as a precursor in the biosynthesis of pantothenic acid and coenzyme A. Unlike other alpha hydroxy acids, this compound is integral to essential metabolic pathways and has significant biological importance .

生物活性

Pantoic acid, a precursor to pantothenic acid (vitamin B5), plays a critical role in various biological processes, particularly in the synthesis of coenzyme A (CoA). This article explores the biological activity of this compound through its involvement in metabolic pathways, therapeutic applications, and its effects on human health.

1. Overview of this compound and Pantothenic Acid

This compound is a key intermediate in the biosynthesis of pantothenic acid, which is essential for the growth and metabolism of living organisms. Pantothenic acid is converted into CoA through a series of enzymatic reactions, which are vital for fatty acid metabolism, energy production, and the synthesis of neurotransmitters and steroid hormones.

The conversion of this compound to pantothenic acid involves several enzymatic steps:

- Pantothenate Kinase (PanK) : The rate-limiting enzyme that phosphorylates pantothenic acid to 4′-phosphopantothenate.

- Phosphopantothenoylcysteine Synthetase (PPCS) : Condenses 4′-phosphopantothenate with cysteine.

- Phosphopantothenoylcysteine Decarboxylase (PPCD) : Converts phosphopantothenoylcysteine to phosphopantetheine.

- Phosphopantetheine Adenyltransferase (PPAT) : Converts phosphopantetheine to dephospho-CoA.

- Dephospho-CoA Kinase (DCK) : Finalizes the conversion to CoA.

These reactions underscore the importance of this compound in cellular metabolism and energy production.

3.1 Antimicrobial Properties

Research has shown that analogues of pantothenic acid, including this compound derivatives, exhibit antimicrobial activity. For instance, studies indicate that inhibiting the utilization of pantothenic acid can serve as a novel antimicrobial strategy against various pathogens, including bacteria and fungi . This suggests that this compound may have potential applications in developing antimicrobial agents.

3.2 Effects on Skin Health

A randomized controlled trial investigated the effects of pantothenic acid on acne vulgaris. Participants receiving a dietary supplement containing pantothenic acid showed significant reductions in facial acne lesions compared to a placebo group . The study highlighted that pantothenic acid regulates epidermal barrier function and keratinocyte differentiation, contributing to improved skin health.

3.3 Lipid Metabolism

Pantothenic acid has been studied for its role in lipid metabolism. A double-blind trial involving participants with dyslipidemia demonstrated that supplementation with pantethine (a derivative of pantothenic acid) led to significant reductions in triglycerides and total cholesterol levels . This indicates that this compound may play a role in managing lipid profiles and reducing cardiovascular risks.

Case Study 1: Acne Treatment

In a clinical trial involving 48 adults with mild to moderate acne, those taking a pantothenic acid-based supplement experienced over a 67% reduction in total facial lesions after 12 weeks . The study underscored the safety and tolerability of pantothenic acid supplementation, paving the way for further research into its dermatological applications.

Case Study 2: Dyslipidemia Management

Another study assessed the impact of pantethine on lipid profiles in individuals with moderate dyslipidemia. Participants who received daily doses showed marked improvements in triglyceride levels and overall cholesterol balance after eight weeks . This case highlights the potential therapeutic benefits of this compound derivatives in metabolic disorders.

5. Summary Table of Biological Activities

属性

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016980 | |

| Record name | Pantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-33-0 | |

| Record name | Pantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pantoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ketopantoic acid reductase in the biosynthesis of this compound?

A1: Ketothis compound reductase is a key enzyme that catalyzes the stereospecific reduction of ketothis compound to D-pantoic acid. This NADPH-dependent reaction is crucial for the biosynthesis of D-pantothenic acid, a precursor to coenzyme A. [, , ]

Q2: How does the availability of β-alanine influence this compound biosynthesis?

A2: Studies in Escherichia coli suggest that pantothenate kinase, the enzyme responsible for phosphorylating pantothenic acid, plays a primary role in regulating the intracellular Coenzyme A (CoA) content. While E. coli can synthesize this compound in excess of its CoA requirements, the availability of β-alanine, the other precursor to pantothenic acid, doesn't appear to be a limiting factor in CoA biosynthesis. []

Q3: What alternative pathway for β-alanine biosynthesis was identified in Methanocaldococcus jannaschii?

A3: Unlike many prokaryotes that utilize pyruvoyl-dependent L-aspartate decarboxylase (PanD) for β-alanine synthesis, Methanocaldococcus jannaschii employs a pyridoxal phosphate (PLP)-dependent L-aspartate decarboxylase encoded by the gene MJ0050. This enzyme exhibits a Km of ~0.80 mM for L-aspartate and catalyzes its decarboxylation with a specific activity of 0.09 μmol min−1 mg−1 at 70°C. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, provides valuable information about the structure and conformation of this compound and its derivatives. [] Infrared (IR) spectroscopy is useful for analyzing functional groups and stereochemistry, as demonstrated by the study of β, β-dimethylpyruvic acid 2,4-dinitrophenylhydrazone. []

Q6: How can D-pantolactone, a key precursor to D-pantothenic acid, be obtained from a racemic mixture?

A6: Several methods have been explored for the resolution of racemic pantolactone, including:

- Microbial Resolution: Utilizing the stereospecific hydrolysis of L-pantolactone by enzymes like D-lactonohydrolase (D-Lac) from various microorganisms. This approach allows for the isolation of D-pantolactone with high enantiomeric excess. [, , , , , , , , ]

- Chemical Resolution: Employing chiral amines like those described in research to form diastereomeric salts with racemic this compound, which can then be separated to obtain enantiopure this compound or pantolactone. []

Q7: What synthetic strategies have been developed for the synthesis of this compound and its derivatives?

A7: Researchers have explored various synthetic routes, including:

- Starting from D-mannitol: This approach allows for the enantioselective synthesis of both D- and L-pantolactone. []

- Utilizing pantolactone as a building block: This strategy enables the synthesis of chiral analogs of diacylglycerols, expanding the structural diversity of this compound derivatives. [, ]

Q8: What is the role of lactonohydrolase in the context of this compound?

A8: Lactonohydrolases play a crucial role in the kinetic resolution of racemic pantolactone, a key step in the production of D-pantothenic acid. These enzymes exhibit stereospecificity, selectively hydrolyzing either the D- or L-enantiomer of pantolactone. Notably, researchers have identified and characterized novel lactonohydrolases from various microbial sources, including Agrobacterium tumefaciens, Fusarium oxysporum, and Rhodococcus erythropolis. These enzymes exhibit varying substrate specificities and catalytic efficiencies, highlighting the diversity of these biocatalysts. [, , , ]

Q9: Can you elaborate on the mechanism of D-lactonohydrolase and how its catalytic efficiency can be improved?

A9: D-lactonohydrolase (D-Lac) catalyzes the hydrolysis of D-pantolactone through a mechanism involving a nucleophilic attack on the lactone carbonyl group. Studies have shown that the enzyme's catalytic efficiency can be enhanced through protein engineering approaches such as tunnel engineering and directed evolution. These strategies aim to optimize the enzyme's active site and substrate access tunnel, leading to improved substrate binding and turnover rates. [, ]

Q10: How do structural modifications of pantothenic acid influence its biological activity?

A10: Modifications to the pantothenic acid structure can significantly impact its biological activity. For instance, replacing the carboxyl group of this compound with a sulfonic acid group yields pantoyltaurine, a known antagonist of pantothenic acid. These antagonists compete with pantothenic acid for binding to enzymes involved in CoA biosynthesis, thereby inhibiting its formation. [, , ]

Q11: What is the significance of the stereochemistry of this compound in biological systems?

A11: The biological activity of this compound is highly stereospecific, with the D-enantiomer being the naturally occurring and biologically active form. This stereospecificity highlights the importance of chirality in biological systems and the need for enantioselective synthesis or resolution methods to obtain the desired enantiomer for pharmaceutical and biotechnological applications. [, , , ]

Q12: What are the potential applications of this compound derivatives beyond vitamin B5 supplementation?

A12: Beyond their role as precursors to pantothenic acid and CoA, this compound derivatives hold promise in diverse applications, including:

- Drug Development: The development of pantothenic acid antagonists as potential antibacterial agents. [, , ]

- Biomaterials: The synthesis of chiral phospholipids incorporating this compound for applications in drug delivery and nanotechnology. [, ]

- Biocatalysis: The use of pantothenic acid-dependent enzymes in biocatalytic processes for the synthesis of valuable chemicals. []

Q13: What are some future research directions in the field of this compound and its derivatives?

A13: Future research directions include:

- Exploring the Structure-Activity Relationship: Investigating how further structural modifications of this compound and its derivatives impact their biological activity and exploring their potential as pharmaceuticals or agrochemicals. [, , ]

- Developing Efficient Biocatalysts: Engineering enzymes involved in this compound metabolism for improved efficiency and exploring their use in biocatalytic processes. [, ]

- Investigating the Role of Pantothenic Acid in Disease: Studying the implications of pantothenic acid deficiency or dysregulation in various diseases and exploring potential therapeutic interventions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。